molecular formula C5H6BrN3O B11898989 1-Amino-3-bromo-1H-pyrrole-2-carboxamide

1-Amino-3-bromo-1H-pyrrole-2-carboxamide

Cat. No.: B11898989
M. Wt: 204.02 g/mol
InChI Key: CSLGMDFJSFRLRK-UHFFFAOYSA-N
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Description

1-Amino-3-bromo-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at position 1, a bromine atom at position 3, and a carboxamide group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-bromo-1H-pyrrole-2-carboxylic acid with ammonia or an amine under suitable conditions to form the desired carboxamide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by amination and carboxamidation steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-bromo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-amino-3-azido-1H-pyrrole-2-carboxamide .

Scientific Research Applications

1-Amino-3-bromo-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-bromo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom and amino group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Amino-3-chloro-1H-pyrrole-2-carboxamide
  • 1-Amino-3-iodo-1H-pyrrole-2-carboxamide
  • 1-Amino-3-fluoro-1H-pyrrole-2-carboxamide

Uniqueness: 1-Amino-3-bromo-1H-pyrrole-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance of size and electronegativity that can enhance the compound’s properties in specific applications .

Properties

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

IUPAC Name

1-amino-3-bromopyrrole-2-carboxamide

InChI

InChI=1S/C5H6BrN3O/c6-3-1-2-9(8)4(3)5(7)10/h1-2H,8H2,(H2,7,10)

InChI Key

CSLGMDFJSFRLRK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1Br)C(=O)N)N

Origin of Product

United States

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